

# Application of Ferrous Oxalate Dihydrate in the Photocatalytic Degradation of Organic Dyes

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## Compound of Interest

Compound Name: *Ferrous oxalate dihydrate*

Cat. No.: *B091104*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ferrous oxalate dihydrate** ( $\text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ), a metal-organic framework (MOF), has garnered significant attention as a versatile and efficient photocatalyst for the degradation of organic dyes in wastewater.<sup>[1][2]</sup> Its appeal lies in its bifunctional nature, exhibiting both photocatalytic and Fenton-like activities, which contribute to the effective breakdown of persistent organic pollutants.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for the use of **ferrous oxalate dihydrate** in the photocatalytic degradation of common organic dyes such as Methylene Blue and Rhodamine B.<sup>[2][3]</sup>

**Ferrous oxalate dihydrate** acts as an n-type semiconductor, capable of absorbing light to generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) responsible for dye degradation.<sup>[1]</sup> The presence of Fe(II) also allows for a photo-Fenton-like process, where the generation of hydroxyl radicals is enhanced, leading to accelerated degradation rates.<sup>[2][4]</sup> The material can be synthesized through facile precipitation methods and has shown high degradation efficiencies under visible light irradiation.<sup>[1][5]</sup>

## Experimental Protocols

## Protocol 1: Synthesis of $\alpha$ -Ferrous Oxalate Dihydrate ( $\alpha$ -FOD) via Precipitation

This protocol describes a common method for synthesizing  **$\alpha$ -ferrous oxalate dihydrate** powder.[\[5\]](#)

### Materials:

- Ferrous sulfate heptahydrate ( $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ )
- Ammonium oxalate ( $(\text{NH}_4)_2\text{C}_2\text{O}_4$ )
- Deionized water
- Ethanol
- Centrifuge
- Vacuum oven
- Water bath

### Procedure:

- Prepare a 0.1 M solution of ferrous sulfate heptahydrate by dissolving 2.78 g of  $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$  in 100 mL of deionized water.
- Prepare a 0.1 M solution of ammonium oxalate by dissolving 1.24 g of  $(\text{NH}_4)_2\text{C}_2\text{O}_4$  in 100 mL of deionized water.
- Mix the two solutions in a beaker with constant stirring.
- Heat the mixture in a water bath at 95°C for 6 hours. An orange precipitate of  **$\alpha$ -ferrous oxalate dihydrate** will form.[\[5\]](#)
- After cooling to room temperature, collect the precipitate by centrifugation.

- Wash the collected precipitate several times with deionized water and ethanol to remove any unreacted precursors.
- Dry the final product in a vacuum oven at 80°C for 8 hours.[5]

## Protocol 2: Photocatalytic Degradation of Methylene Blue (MB)

This protocol outlines the procedure for evaluating the photocatalytic activity of synthesized **ferrous oxalate dihydrate** using Methylene Blue as a model organic dye.[6]

### Materials:

- Synthesized **α-ferrous oxalate dihydrate** (photocatalyst)
- Methylene Blue (MB) stock solution (e.g., 100 ppm)
- Hydrogen peroxide ( $H_2O_2$ ) (30% w/w)
- 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment
- Visible light source (e.g., 5 W LED lamp)[1]
- Magnetic stirrer
- UV-Vis spectrophotometer
- Beakers

### Procedure:

- Prepare a 200 mL aqueous solution of Methylene Blue with a concentration of 10 ppm from the stock solution.[6]
- Adjust the pH of the dye solution to the desired value (e.g., pH 4.2) using 0.1 M HCl or 0.1 M NaOH.[5]

- Add a specific amount of the synthesized **ferrous oxalate dihydrate** catalyst to the MB solution (e.g., 10 mg of catalyst in 50 mL of dye solution).[5]
- For a photo-Fenton reaction, add a specific volume of H<sub>2</sub>O<sub>2</sub> (e.g., 0.05 mL of 30% H<sub>2</sub>O<sub>2</sub>) to the suspension.[5]
- Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
- Irradiate the suspension with a visible light source under continuous stirring.
- At regular time intervals, withdraw a small aliquot of the suspension and centrifuge to remove the catalyst particles.
- Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
- Calculate the degradation efficiency using the formula: Degradation (%) = [(A<sub>0</sub> - A<sub>t</sub>) / A<sub>0</sub>] x 100, where A<sub>0</sub> is the initial absorbance and A<sub>t</sub> is the absorbance at time t.

## Protocol 3: Photocatalytic Degradation of Rhodamine B (RhB)

This protocol details the procedure for the photocatalytic degradation of Rhodamine B.[3]

### Materials:

- Synthesized **α-ferrous oxalate dihydrate** (photocatalyst)
- Rhodamine B (RhB) stock solution (e.g., 100 mg·L<sup>-1</sup>)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (30% w/w)
- Visible light source
- Magnetic stirrer
- UV-Vis spectrophotometer

- Beakers

Procedure:

- Prepare a 50 mL aqueous solution of Rhodamine B with an initial concentration of 100  $\text{mg}\cdot\text{L}^{-1}$ .<sup>[5]</sup>
- Add 10 mg of the synthesized  $\alpha$ -FOD catalyst to the RhB solution.<sup>[5]</sup>
- Homogenize the suspension by ultrasonication for 5 minutes.<sup>[5]</sup>
- For a Fenton-like process, add 0.05 mL of 30%  $\text{H}_2\text{O}_2$  to the solution under continuous stirring.<sup>[5]</sup> The initial pH of this mixture is typically around 4.2 without adjustment.<sup>[5]</sup>
- Place the beaker under a visible light source and stir continuously.
- At set time intervals, take samples, centrifuge them, and measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm).
- Calculate the degradation efficiency as described in Protocol 2.

## Data Presentation

Table 1: Photocatalytic Degradation Efficiency of Organic Dyes using **Ferrous Oxalate Dihydrate**

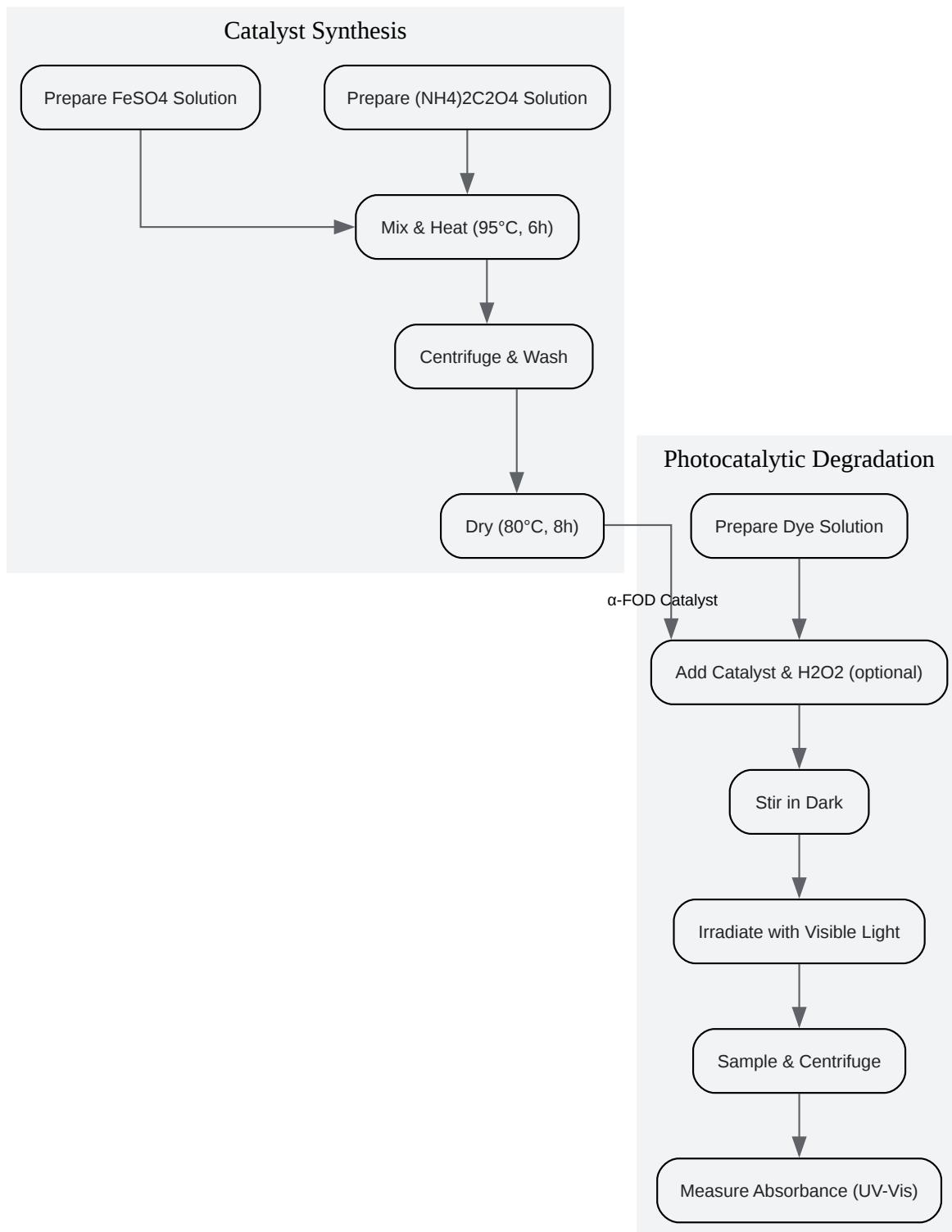
Organic Dye	Catalyst	Initial Dye Concentration	Catalyst Dosage	Light Source	Reaction Time (min)	Degradation Efficiency (%)	Reference
Methylene Blue	ANFs/Fe C <sub>2</sub> O <sub>4</sub>	10 ppm	-	-	15	94.5	[6]
Rhodamine B	FOD-ore	-	-	Visible Light	90	>85	[3]
Rhodamine B	α-FOD (with H <sub>2</sub> O <sub>2</sub> )	100 mg·L <sup>-1</sup>	10 mg / 50 mL	-	-	-	[5]
Methyl Orange	α-FOD (with H <sub>2</sub> O <sub>2</sub> )	100 mg·L <sup>-1</sup>	10 mg / 50 mL	-	-	-	[5]

Table 2: Kinetic Data for Fenton Degradation of Rhodamine B

pH	Pseudo-first-order rate constant ( $k_1$ ) (min <sup>-1</sup> )	Reference
3	0.873	[5]
4	1.097	[5]
6	0.212	[5]

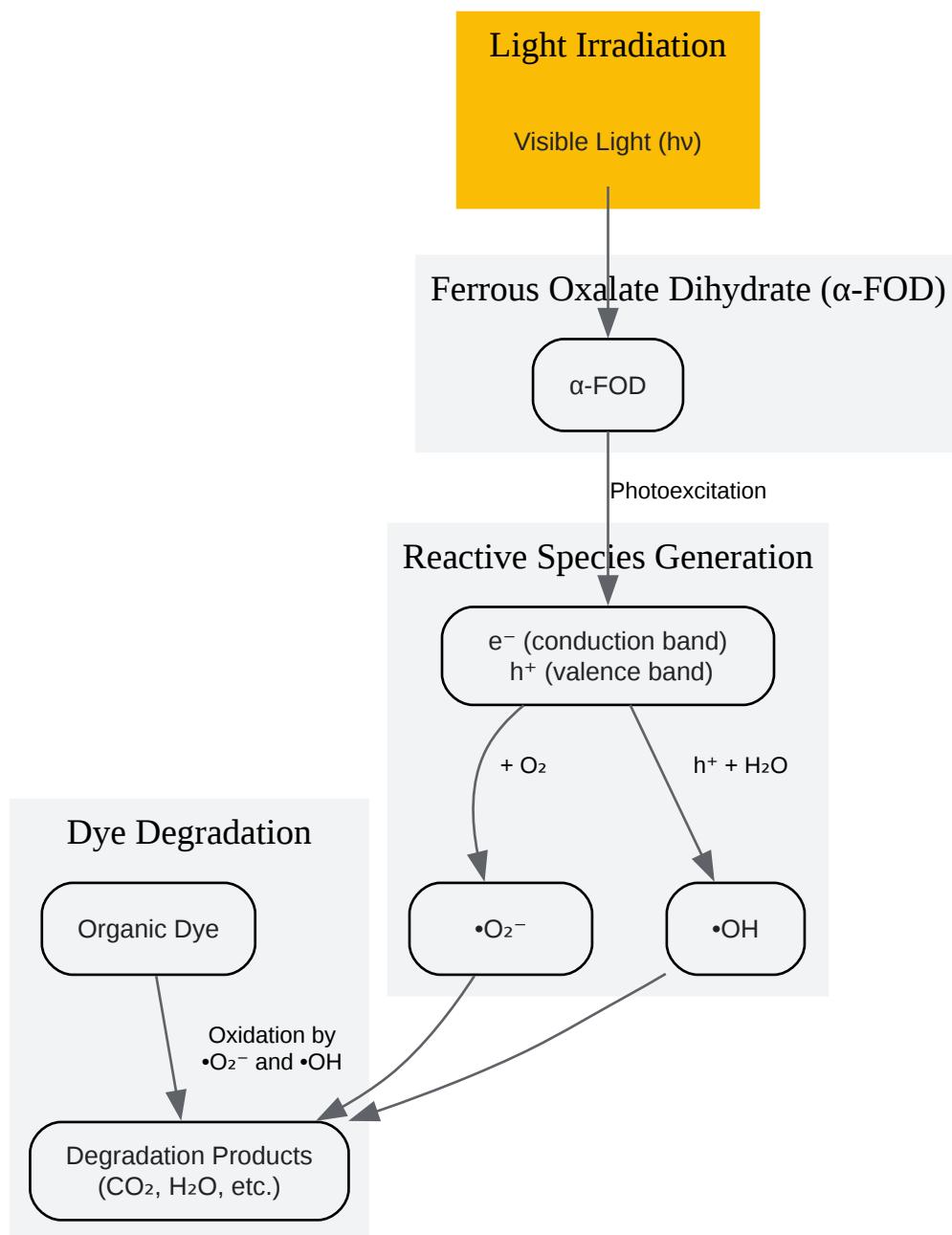
## Visualizations

### Diagram 1: Experimental Workflow

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Caption: Workflow for synthesis and application of  $\alpha$ -FOD.

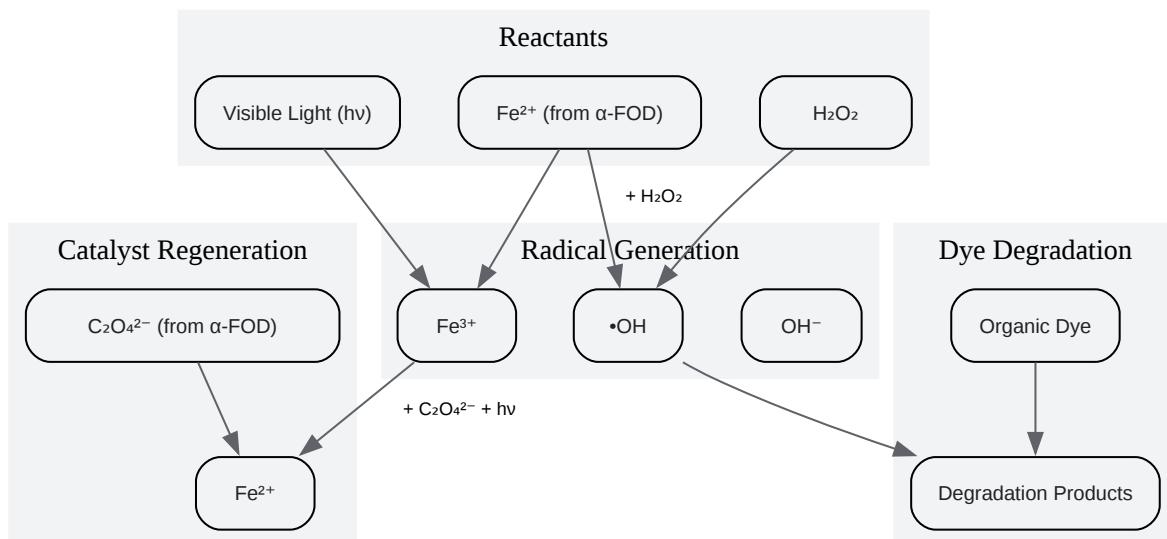
## Diagram 2: Photocatalytic Degradation Mechanism



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Caption: Mechanism of photocatalytic dye degradation by  $\alpha$ -FOD.

## Diagram 3: Photo-Fenton Reaction Pathway

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Caption: Photo-Fenton-like degradation pathway.

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